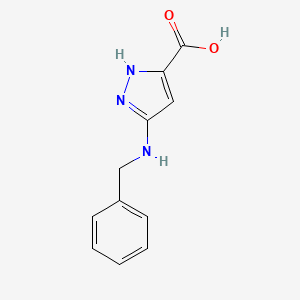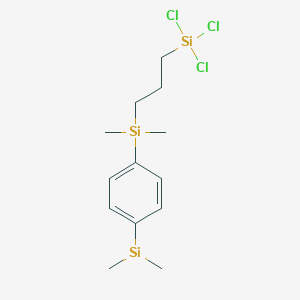![molecular formula C9H2Cl3F9Sn B12601863 Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-82-7](/img/structure/B12601863.png)
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of a stannane (tin hydride) core bonded to a trichloro group and a phenyl ring substituted with three trifluoromethyl groups at the 2, 4, and 6 positions. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane solvent mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then reacted with a suitable tin precursor to yield the desired stannane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The stannane core can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannane derivatives, while oxidation reactions can produce tin oxides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is used as a precursor for synthesizing other organotin compounds. Its unique structure makes it valuable for studying the effects of trifluoromethyl groups on the reactivity and stability of organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialized materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets through its tin center and trifluoromethyl-substituted phenyl ring. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring. This can affect the compound’s ability to participate in various chemical reactions, including catalytic processes .
Comparación Con Compuestos Similares
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]silane
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]germane
Comparison: Compared to its silicon and germanium analogs, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exhibits unique reactivity due to the presence of the tin atom. Tin’s larger atomic radius and different electronic properties result in distinct chemical behavior, making this compound particularly useful in specific applications where its analogs may not be as effective .
Propiedades
Número CAS |
650583-82-7 |
|---|---|
Fórmula molecular |
C9H2Cl3F9Sn |
Peso molecular |
506.2 g/mol |
Nombre IUPAC |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/C9H2F9.3ClH.Sn/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;;;;/h1-2H;3*1H;/q;;;;+3/p-3 |
Clave InChI |
NTQPPVXVTMBFCY-UHFFFAOYSA-K |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)[Sn](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


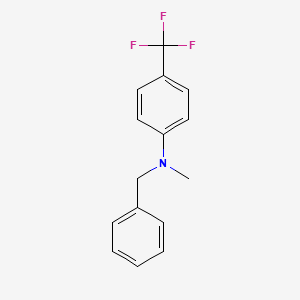
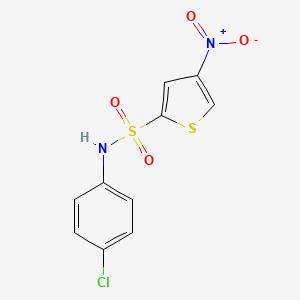

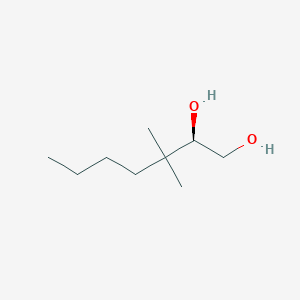
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
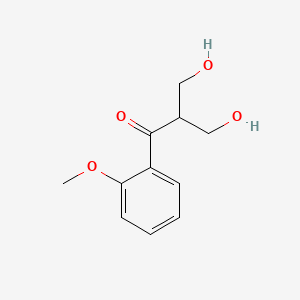
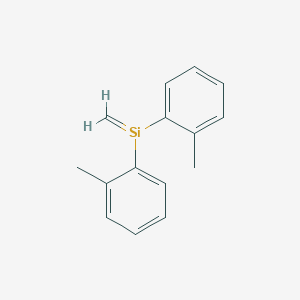
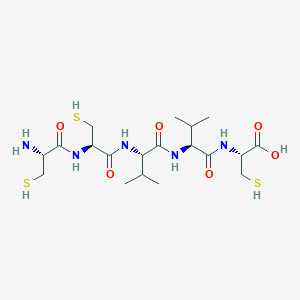
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
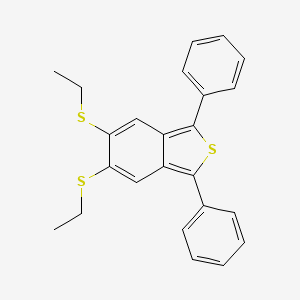

![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
